SGC-CBP30 is a highly potent, cell-permeable chemical probe specifically engineered to competitively inhibit the bromodomains of the closely related transcriptional coactivators CREBBP (CBP) and EP300 (p300). From a procurement perspective, its primary value lies in its exceptional binding affinity (Kd values of 21 nM and 32 nM for CBP and p300, respectively) combined with a strict selectivity profile that excludes off-target activity against the BET bromodomain family . Unlike broad-spectrum epigenetic modulators, SGC-CBP30 provides a clean, highly reproducible mechanism of action by displacing acetylated lysine residues without degrading the target protein or inhibiting its distinct histone acetyltransferase (HAT) domain [1]. This makes it an indispensable baseline material for laboratories and industrial screening programs seeking to isolate CBP/p300-dependent transcriptional networks from broader epigenetic noise.
Substituting SGC-CBP30 with more common epigenetic inhibitors, such as the pan-BET inhibitor JQ1 or the p300 HAT inhibitor A-485, fundamentally alters the experimental mechanism, as these alternatives target entirely different protein families or functional domains, leading to divergent downstream transcriptional responses[1]. Furthermore, even within the same class of CBP/p300 bromodomain inhibitors, generic substitution is risky; for instance, the widely used alternative probe I-CBP112 has been shown to allosterically stimulate p300-catalyzed nucleosome acetylation by up to 3-fold, introducing confounding off-target HAT activation [2]. SGC-CBP30 is structurally distinct and does not induce this paradoxical HAT stimulation, ensuring that researchers are measuring pure bromodomain inhibition [2]. Consequently, procuring the exact SGC-CBP30 chemotype is critical for maintaining assay reproducibility and avoiding artifactual data in sensitive epigenetic and oncological models.
A primary procurement driver for SGC-CBP30 is its ability to cleanly separate CBP/p300 biology from BET family biology. In cell-free biochemical assays, SGC-CBP30 demonstrates a Kd of 21 nM for CBP, while exhibiting a 40-fold selectivity margin over the first bromodomain of BRD4 (BRD4(1)) and a 250-fold margin over BRD4(2) . In contrast, non-selective or dual inhibitors fail to provide this resolution, and BET-specific probes like CPI203 show no activity against CBP[1].
| Evidence Dimension | Binding affinity and selectivity (Kd) |
| Target Compound Data | Kd = 21 nM for CBP; 40-fold selective over BRD4(1) |
| Comparator Or Baseline | BRD4(1) baseline affinity |
| Quantified Difference | 40-fold to 250-fold selectivity window over BET bromodomains |
| Conditions | Cell-free AlphaScreen / Isothermal Titration Calorimetry (ITC) |
Procuring a probe with a strict >40-fold selectivity window prevents false-positive target validation caused by overlapping BET bromodomain inhibition.
When selecting a CBP/p300 bromodomain probe, avoiding unintended modulation of the adjacent Histone Acetyltransferase (HAT) domain is critical. In vitro acetyltransferase assays utilizing full-length p300 and nucleosome substrates reveal that the comparator probe I-CBP112 paradoxically stimulates nucleosome acetylation by up to 3-fold [1]. Conversely, SGC-CBP30 maintains strict enzymatic neutrality, showing no impact on p300 catalytic activity toward nucleosomes [1].
| Evidence Dimension | Impact on p300-catalyzed nucleosome acetylation |
| Target Compound Data | No stimulation of HAT activity |
| Comparator Or Baseline | I-CBP112 (Up to 3-fold stimulation of nucleosome acetylation) |
| Quantified Difference | 3-fold difference in allosteric HAT activation |
| Conditions | in vitro acetyltransferase reaction with 1.5 nM full-length p300 and 20 μM histone H3 |
Selecting SGC-CBP30 over I-CBP112 ensures that downstream readouts are strictly the result of bromodomain blockade, free from confounding enzyme activation artifacts.
For downstream cellular workflows, a chemical probe must demonstrate robust intracellular target engagement. In NanoBRET proximity-based assays measuring the interaction between the CBP bromodomain and histone H3.3 in live HEK293 cells, SGC-CBP30 achieved a highly potent EC50 of 0.28 μM [1]. This confirms excellent membrane permeability and intracellular stability compared to baseline controls or BET inhibitors like CPI203, which fail to show dose-dependent inhibition in this CBP-specific cellular context [1].
| Evidence Dimension | Cellular EC50 for CBP-H3.3 binding inhibition |
| Target Compound Data | EC50 = 0.28 μM |
| Comparator Or Baseline | CPI203 (No dose-dependent inhibition) |
| Quantified Difference | Sub-micromolar intracellular efficacy vs. non-activity |
| Conditions | NanoBRET proximity-based assay in live HEK293 cells |
Sub-micromolar cellular potency guarantees that the compound can be used directly in standard cell culture media without requiring complex formulation or permeabilization steps.
In biophysical quality control workflows, SGC-CBP30 serves as an exceptionally strong positive control for target binding. Differential Scanning Fluorimetry (DSF) assays demonstrate that SGC-CBP30 induces a robust thermal shift (ΔTm) of approximately 12.0 °C in the CBP bromodomain [1]. This massive stabilization provides a highly reproducible, quantitative baseline against which novel, uncharacterized CBP/p300 inhibitors or PROTAC warheads can be benchmarked[1].
| Evidence Dimension | Thermal shift (ΔTm) of the CBP bromodomain |
| Target Compound Data | ΔTm ~ 12.0 °C |
| Comparator Or Baseline | Unliganded CBP protein baseline |
| Quantified Difference | ~12.0 °C increase in melting temperature |
| Conditions | Differential Scanning Fluorimetry (DSF) at 20 μM compound concentration |
A double-digit thermal shift provides a highly reliable, easily quantifiable metric for validating assay integrity in industrial drug discovery and screening programs.
Because SGC-CBP30 exhibits a >40-fold selectivity for CBP/p300 over BET bromodomains, it is the preferred reagent for isolating IRF4/MYC transcriptional dependencies in multiple myeloma and leukemia models [1]. Procuring this specific probe allows researchers to definitively attribute observed phenotypic changes to CBP/p300 rather than broad BRD4 inhibition.
SGC-CBP30 forms the structural basis for several advanced CBP/p300 targeted protein degraders (PROTACs). In industrial drug discovery, it is heavily utilized as a non-degrading, competitive-binding control to differentiate the pharmacological effects of simple bromodomain occupancy from the effects of total CBP/p300 protein degradation[2].
Thanks to its ability to induce a massive ~12 °C thermal shift in CBP, SGC-CBP30 is routinely procured as a positive control standard for Differential Scanning Fluorimetry (DSF) and AlphaScreen assays [2]. It ensures day-to-day assay reproducibility and provides a reliable benchmark for evaluating the binding kinetics of novel epigenetic drug candidates.